molecular formula C8H5NO B1258888 Indol-6-one

Indol-6-one

Cat. No. B1258888
M. Wt: 131.13 g/mol
InChI Key: JBXRLVPILRXPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04335135

Procedure details

A mixture of 5 g of 3,4-dihydro-1H-cyclohept[c,d] indol-6-one, 50 ml of benzene, 2.5 ml of methyl iodide, 25 ml of 5 N sodium hydroxide solution and 9.2 g of tetra-n-butyl ammonium acid sulfate was stirred for 30 minutes under an inert atmosphere at 40°-45° C. and the mixture was diluted with water. The decanted aqueous phase was extracted with ethyl acetate and the organic phase was washed with N hydrochloride acid, with water, dried and evaporated to dryness. The residue was chromatographed over silica gel and was eluted with a 95-5 chloroform-ethyl acetate mixture to obtain 6.5 g of raw product. The latter was crystallized from isopropanol to obtain 5.15 g of 1-methyl-1,3,4,5-tetrahydro-6H-cyclohept [c,d,] indol-6-one melting at ≃70° C.
[Compound]
Name
3,4-dihydro-1H-cyclohept[c,d] indol-6-one
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.CI.[OH-:9].[Na+].C([N+:15]([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:20][CH2:21][CH2:22][CH3:23])CCCC)CCC>O>[N:15]1[C:20]2[C:26]([CH:27]=[CH:23][C:22](=[O:9])[CH:21]=2)=[CH:25][CH:24]=1 |f:2.3|

Inputs

Step One
Name
3,4-dihydro-1H-cyclohept[c,d] indol-6-one
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
2.5 mL
Type
reactant
Smiles
CI
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.2 g
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 minutes under an inert atmosphere at 40°-45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The decanted aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with N hydrochloride acid, with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with a 95-5 chloroform-ethyl acetate mixture
CUSTOM
Type
CUSTOM
Details
to obtain 6.5 g of raw product
CUSTOM
Type
CUSTOM
Details
The latter was crystallized from isopropanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C2C=CC(C=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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